

Application Notes and Protocols for NCGC00247743: A KDM4 Histone Demethylase Inhibitor

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Compound of Interest

Compound Name: NCGC00247743

Cat. No.: B2816918

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These application notes provide a comprehensive overview of **NCGC00247743**, a potent inhibitor of the KDM4 family of histone lysine demethylases. This document includes summaries of its effects on cancer cell lines, detailed protocols for relevant assays, and diagrams of the associated signaling pathways and experimental workflows.

Introduction

NCGC00247743 is a small molecule inhibitor targeting the KDM4 (also known as JMJD2) family of histone demethylases.[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, particularly H3K9me3 and H3K36me3, which are crucial marks for maintaining chromatin structure and regulating gene expression. Dysregulation of KDM4 activity has been implicated in the progression of various cancers, including prostate cancer, making it an attractive therapeutic target.[3][4]

NCGC00247743 has been shown to inhibit the growth of prostate cancer cells by modulating the expression of genes regulated by the androgen receptor (AR) and B-MYB.[3]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of **NCGC00247743** and its effect on prostate cancer cell lines.

Table 1: In Vitro Inhibitory Activity of **NCGC00247743**

Target	Assay Type	IC50 (μM)	Cell Line	Reference
KDM4 Family	Enzymatic Assay	In the μM range	-	[2]
LNCaP Cell Growth	Cell Viability (MTT)	In the μM range	LNCaP	[2][3]

Table 2: Effect of **NCGC00247743** on Prostate Cancer Cell Growth

Cell Line	Treatment Concentration (μM)	Inhibition of Cell Growth (%)	Reference
LNCaP	Not specified	Significant inhibition	[2][3]
PC3	Not specified	Significant inhibition	[3]

Experimental Protocols

KDM4 Inhibition Assay (In Vitro Enzymatic Assay)

This protocol is a general guideline for determining the in vitro inhibitory activity of **NCGC00247743** against KDM4 enzymes. Commercial kits are available for specific KDM4 isoforms.[5][6][7]

Materials:

- Recombinant KDM4 enzyme (e.g., KDM4A, KDM4B, KDM4C)
- Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
- **NCGC00247743**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM α-ketoglutarate, 50 μM FeSO4, 2 mM Ascorbic Acid)
- Detection Reagents (e.g., AlphaLISA or TR-FRET-based)[6][8]

- 384-well microplate

Procedure:

- Prepare a serial dilution of **NCGC00247743** in DMSO, and then dilute further in Assay Buffer.
- Add the diluted **NCGC00247743** or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
- Add the KDM4 enzyme to the wells and incubate for a pre-determined time at room temperature.
- Initiate the demethylation reaction by adding the biotinylated histone H3 peptide substrate.
- Incubate the reaction mixture at 37°C for 60 minutes.
- Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., AlphaLISA acceptor beads and donor beads).
- Incubate in the dark at room temperature for 60 minutes.
- Read the plate on a suitable plate reader.
- Calculate the percent inhibition for each concentration of **NCGC00247743** and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of **NCGC00247743** on the viability of prostate cancer cell lines like LNCaP and PC3.^{[9][10][11][12]}

Materials:

- LNCaP or PC3 cells
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **NCGC00247743**

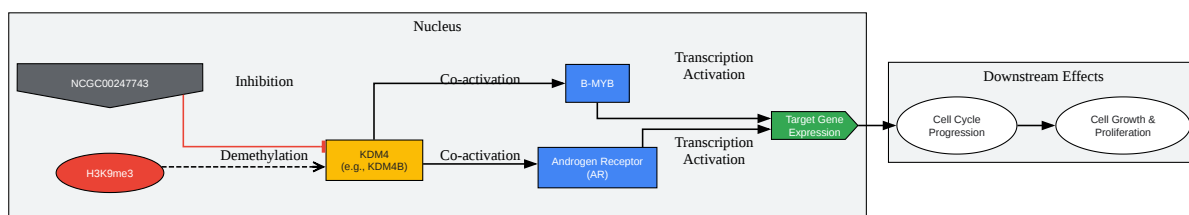
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed LNCaP or PC3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Prepare serial dilutions of **NCGC00247743** in complete growth medium.
- Remove the old medium from the wells and add the medium containing different concentrations of **NCGC00247743** or vehicle control.
- Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Mandatory Visualization

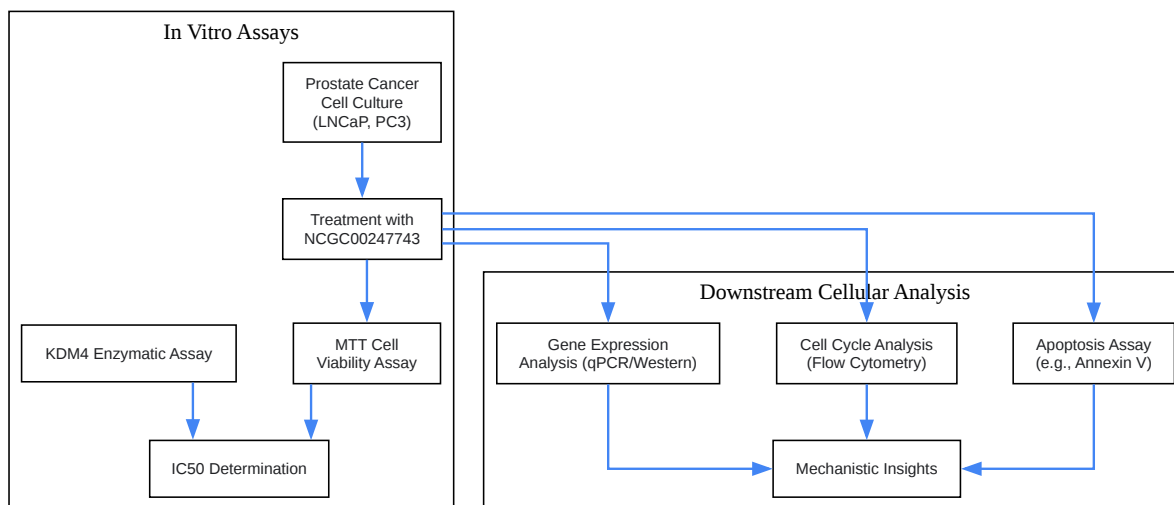
Signaling Pathway



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Caption: KDM4 signaling pathway and the inhibitory action of **NCGC00247743**.

Experimental Workflow



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Caption: Workflow for evaluating **NCGC00247743**'s effects on KDM4 and cancer cells.

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